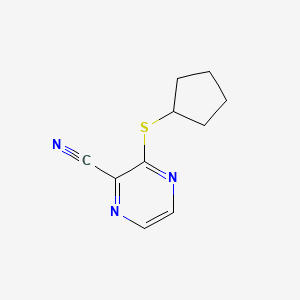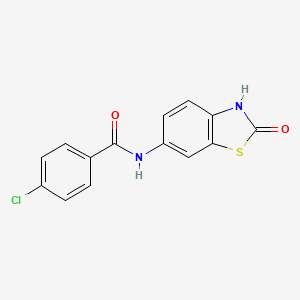
4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide, commonly known as COTI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a synthetic compound that has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
COTI-2 binds to the core domain of the mutant p53 protein, stabilizing it and restoring its function. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of COTI-2 is unique compared to other p53-targeted therapies, as it does not require the presence of wild-type p53.
Biochemical and Physiological Effects
COTI-2 has been shown to inhibit tumor growth in various animal models of cancer, including breast, lung, and ovarian cancer. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition, COTI-2 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of COTI-2 is its ability to target mutant p53, which is present in a large percentage of cancer cases. It has also been found to be effective against cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of COTI-2 is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of COTI-2. One potential avenue is the investigation of its use in combination with other chemotherapeutic agents. Another direction is the development of more potent analogs of COTI-2 that have improved solubility and pharmacokinetic properties. Finally, the clinical efficacy of COTI-2 needs to be further evaluated in human trials to determine its potential as a cancer therapy.
Conclusion
COTI-2 is a promising small molecule inhibitor that has shown efficacy against a wide range of cancer cell lines. Its unique mechanism of action and ability to target mutant p53 make it a potential candidate for cancer therapy. However, further research is needed to fully evaluate its clinical efficacy and potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of COTI-2 involves a multi-step process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate to form a dihydrobenzothiazolone intermediate. The intermediate is then reacted with chloroacetyl chloride to form 4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide. The final step involves the reaction of the acetamide with benzoyl chloride to form COTI-2.
Applications De Recherche Scientifique
COTI-2 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the mutant p53 protein. Mutations in the p53 gene are present in over 50% of all human cancers, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
4-chloro-N-(2-oxo-3H-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-11-12(7-10)20-14(19)17-11/h1-7H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPMTFBUGQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

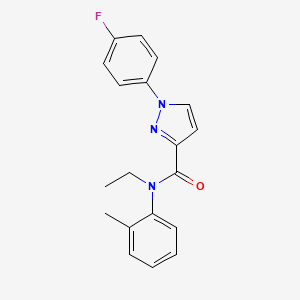
![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)
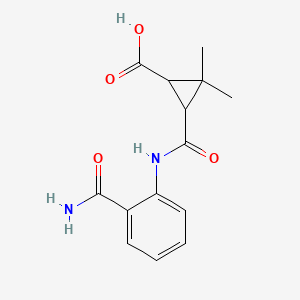


![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
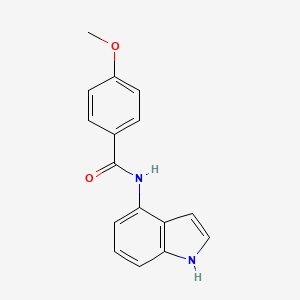
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
